molecular formula C12H14ClN5 B15122670 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine

Cat. No.: B15122670
M. Wt: 263.72 g/mol
InChI Key: CVZKDFYIDUHEKT-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine is a heterocyclic compound that features both pyrazole and azetidine rings

Preparation Methods

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine typically involves multiple steps. One common route includes the reaction of 4-chloro-1H-pyrazole with a suitable azetidine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine include other pyrazole and azetidine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol and 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid have been studied for their unique properties and applications[5][5].

Properties

Molecular Formula

C12H14ClN5

Molecular Weight

263.72 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methylpyrazine

InChI

InChI=1S/C12H14ClN5/c1-9-12(15-3-2-14-9)17-5-10(6-17)7-18-8-11(13)4-16-18/h2-4,8,10H,5-7H2,1H3

InChI Key

CVZKDFYIDUHEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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